N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide
Description
N-[2-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a chlorinated phenyl ring, and a difluoromethoxy group
Properties
Molecular Formula |
C17H11ClF2N2O3S |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H11ClF2N2O3S/c18-13-10-6-5-8(25-17(19)20)7-12(10)26-14(13)16(24)22-11-4-2-1-3-9(11)15(21)23/h1-7,17H,(H2,21,23)(H,22,24) |
InChI Key |
GLNLMDMOMLJEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiophene compounds.
Scientific Research Applications
N-[2-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(AMINOCARBONYL)PHENYL]-3,5-DICHLOROBENZAMIDE
- N-[2-(AMINOCARBONYL)PHENYL]-2,4-DICHLOROBENZAMIDE
- N-[3-(AMINOCARBONYL)PHENYL]-2-METHYLBENZAMIDE
Uniqueness
N-[2-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethoxy group and the benzothiophene core distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
